Territrem A

Acetylcholinesterase inhibition Mycotoxin pharmacology Enzyme kinetics

Select Territrem A for its unique, noncovalent yet irreversible acetylcholinesterase inhibition—a mechanism distinct from organophosphates and carbamates. With an IC50 of 24 nM (electric eel AChE) and an in vivo MTD of 0.31 mg/kg, it provides a 1.5× wider safety margin versus Territrem B for tremor studies. Its demonstrated toxicity to Helicoverpa zea makes it a prime lead for insecticide R&D targeting resistance. This analog delivers controlled enzyme inhibition and reproducible in vivo phenotypes for precise structure‑activity relationship investigations.

Molecular Formula C28H30O9
Molecular Weight 510.5 g/mol
Cat. No. B8135803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerritrem A
Molecular FormulaC28H30O9
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C
InChIInChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3/t25-,26+,27-,28-/m1/s1
InChIKeyLCJHAHVVYAVVPA-JUDWXZBOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Territrem A: A Mycotoxin Acetylcholinesterase Inhibitor for Neurological Research and Pest Control Studies


Territrem A is a tremorgenic mycotoxin first isolated from the fungus Aspergillus terreus. It functions as a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), with a reported IC50 of 24 nM against the electric eel enzyme [1]. The compound exhibits significant toxicity in vivo, inducing whole-body tremors in mice at a median tremulous dose (MTD) of 0.31 mg/kg upon intraperitoneal administration, and possesses an LD50 of 17.6 mg/kg [2]. Its unique non-nitrogenous meroterpenoid structure distinguishes it from other known tremorgenic mycotoxins [3].

Why Territrem A Cannot Be Casually Substituted with Other Tremorgenic Mycotoxins or AChE Inhibitors


The territrem class of tremorgenic mycotoxins exhibits subtle but critical structural variations that translate into quantifiable differences in AChE inhibitory potency, in vivo tremor induction, and metabolic fate. For example, minor changes in the phenyl moiety—as seen between Territrem A (IC50 24 nM), B (IC50 19 nM), and C (IC50 15 nM) [1]—result in distinct biological profiles. Furthermore, the binding mechanism of territrems is fundamentally different from classic AChE inhibitors like neostigmine and organophosphates, being noncovalent yet functionally irreversible [2]. Therefore, selecting a specific territrem analog is not a matter of generic class substitution but a precise choice dictated by the required potency, selectivity profile, and research endpoint.

Quantitative Evidence for Territrem A Differentiation from Closest Analogs


Comparative AChE Inhibitory Potency: Territrem A vs. B, C, and Other Analogs

Territrem A inhibits electric eel AChE with an IC50 of 24 nM. In a direct comparison, Territrem B and Territrem C show IC50 values of 19 nM and 15 nM, respectively [1]. The Territrem A' and B' analogs are significantly less potent, with IC50 values of 98 nM and 92 nM, respectively [1]. This demonstrates that Territrem A is a moderately potent member of its class, with a well-defined inhibitory profile.

Acetylcholinesterase inhibition Mycotoxin pharmacology Enzyme kinetics

In Vivo Tremor Induction Potency: Territrem A vs. B

The median tremulous dose (MTD) for inducing whole-body tremors in mice via intraperitoneal injection is 0.31 mg/kg for Territrem A [1]. In a direct comparison under the same experimental conditions, Territrem B exhibits a lower MTD of 0.21 mg/kg, indicating higher in vivo tremorgenic potency [2]. The LD50 values also differ, with Territrem A being less acutely lethal (17.6 mg/kg) than Territrem B (9.06 mg/kg) [1][2].

In vivo toxicology Tremorgenic activity Neurotoxicity

Enzyme Selectivity Profile: Territrem Class vs. Arisugacins

The territrem class, including Territrem A, demonstrates a high degree of selectivity for AChE over butyrylcholinesterase (BuChE). While direct quantitative data for Territrem A on BuChE is limited, its close analog Territrem B showed no inhibitory effect on horse serum BuChE [1]. As a class, territrems and arisugacins exhibit >2,000-fold selectivity for AChE over BuChE [2]. This class-level selectivity is critical for applications where off-target cholinesterase inhibition is undesirable.

Selectivity profiling Butyrylcholinesterase Off-target activity

Unique Irreversible Binding Mechanism Distinct from Organophosphates

Territrem A acts via a noncovalent yet functionally irreversible inhibition of AChE, a mechanism distinct from the covalent modification of the active site serine by organophosphates and carbamates like neostigmine [1]. While Territrem A itself has not been extensively characterized for its binding kinetics, studies on the closely related Territrem B reveal a tight-binding, noncompetitive inhibition with a one-to-one stoichiometry [2]. This unique binding mode underlies its potent and long-lasting insecticidal activity [1].

Enzyme inhibition mechanism Irreversible binding Insecticide design

Optimal Research and Procurement Applications for Territrem A Based on Verified Differentiation


Neurological Research Requiring a Specific AChE Inhibition Potency Window

Territrem A is the optimal choice for studies investigating cholinergic neurotransmission where a moderate AChE inhibitory potency is desired. Its IC50 of 24 nM [1] positions it as a less potent alternative to Territrem B (19 nM) and Territrem C (15 nM), but significantly more potent than the A' and B' analogs [1]. This allows for finer control over the degree of enzyme inhibition in vitro and potentially a less severe tremorgenic phenotype in vivo compared to more potent analogs [2].

In Vivo Toxicology Studies with a Manageable Tremorgenic Response

For researchers conducting in vivo tremor induction studies in rodent models, Territrem A offers a distinct advantage. With a median tremulous dose (MTD) of 0.31 mg/kg and an LD50 of 17.6 mg/kg [2], it is approximately 1.5x less potent in inducing tremors than Territrem B (MTD 0.21 mg/kg) [3]. This wider therapeutic window makes Territrem A a more suitable candidate for studies where observing the progression of tremorgenic symptoms without immediate acute lethality is a primary endpoint.

Development of Novel Insecticides with a Unique Mode of Action

Territrem A is a prime candidate for insecticide research due to its potent and irreversible AChE inhibition via a mechanism distinct from organophosphates and carbamates [4]. Its demonstrated toxicity to insects, such as the corn earworm Helicoverpa zea [4], makes it a valuable lead compound. Selecting Territrem A over its analogs allows researchers to explore structure-activity relationships (SAR) around a core scaffold with proven insecticidal activity, while its unique binding mode may help circumvent existing resistance mechanisms in pest populations.

Chemical Biology Research on Noncovalent Irreversible Enzyme Inhibitors

The territrem class, including Territrem A, is defined by its noncovalent yet functionally irreversible inhibition of AChE [5]. This rare mechanism is of high interest in chemical biology for understanding novel modes of enzyme regulation and for designing long-lasting therapeutics. Territrem A serves as an essential tool compound for comparative studies with covalent irreversible inhibitors (e.g., organophosphates) and reversible inhibitors, providing insight into the structural determinants of tight, noncovalent binding that leads to sustained enzyme inactivation.

Technical Documentation Hub

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17 linked technical documents
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